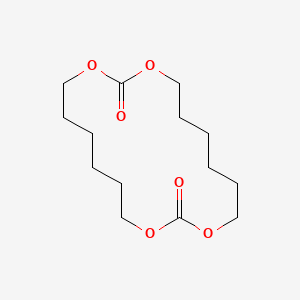

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione

Description

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione is an 18-membered macrocyclic compound featuring four oxygen atoms within the ring and two ketone (dione) functional groups at positions 2 and 11. Its structure combines ether linkages and carbonyl groups, making it a hybrid of crown ethers and diketone-containing macrocycles.

Properties

IUPAC Name |

1,3,10,12-tetraoxacyclooctadecane-2,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6/c15-13-17-9-5-1-2-6-10-18-14(16)20-12-8-4-3-7-11-19-13/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNXCRAQMCMOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)OCCCCCCOC(=O)OCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with diacid chlorides in the presence of a base to form the cyclic ether structure. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Mechanism of Action

The mechanism of action of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione involves its interaction with molecular targets through its ketone and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Attributes of Comparable Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Groups | Structural Features |

|---|---|---|---|---|

| 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione | Not provided | ~356 (estimated) | Ethers (4), ketones (2) | 18-membered macrocycle |

| 11-Azido-3,6,9-trioxaundecan-1-amine | Not listed | ~248 (estimated) | Azide, ethers (3), amine | Linear trioxa chain with terminal azide/amine |

| Erythromycin derivative (114-07-8) | 114-07-8 | ~734 (exact) | Macrolide, hydroxyl, methoxy, ketone | 14-membered macrolide with sugar substituents |

Key Observations :

Macrocyclic vs. Linear Structures :

- The target compound’s 18-membered macrocycle contrasts sharply with linear trioxa chains like 11-Azido-3,6,9-trioxaundecan-1-amine, which lack cyclic organization. Macrocyclic systems often exhibit enhanced stability and selectivity in molecular recognition compared to linear analogs .

- Erythromycin (114-07-8) is a 14-membered macrolide with fused rings and sugar moieties, emphasizing biological activity (antibiotic) rather than synthetic or host-guest applications .

Functional Group Diversity: The target’s ether and ketone groups differ from azide- and amine-terminated compounds (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine), which are typically used in click chemistry or bioconjugation . Erythromycin’s hydroxyl and methoxy groups contribute to its solubility and antibiotic mechanism, contrasting with the target’s nonpolar ether linkages .

Biological Activity

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione, with the molecular formula C14H24O6 and CAS number 82613-63-6, is a cyclic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Weight : 288.34 g/mol

- InChI Key : AXNXCRAQMCMOIH-UHFFFAOYSA-N

The compound features a unique cyclic structure with four oxygen atoms and two ketone groups that contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of diols with diacid chlorides in the presence of a base. This process can be optimized using catalysts to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various in vitro studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Study: In Vitro Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation significantly at concentrations above 50 µg/mL after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound .

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The ketone groups play a crucial role in forming complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways involved in growth and apoptosis .

Signaling Pathways Affected

Research has identified several key signaling pathways influenced by this compound:

- MAPK Signaling Pathway : Modulation of this pathway may contribute to its anticancer effects.

- Apoptosis Pathway : Induction of apoptosis in cancer cells is facilitated through caspase activation.

- G Protein-Coupled Receptor Signaling : Potential interactions with GPCRs may underlie some antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.